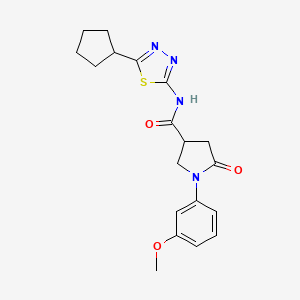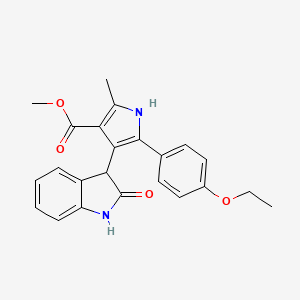![molecular formula C17H24FN3O5S B10995863 methyl N-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate](/img/structure/B10995863.png)
methyl N-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzenesulfonyl chloride and the piperazine derivative.
Coupling with the Amino Acid Derivative: The final step involves coupling the piperazine derivative with an amino acid derivative, such as methyl (2S)-2-amino-3-methylbutanoate, using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Wirkmechanismus
The mechanism of action of METHYL (2S)-2-[({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl sulfonyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist at these receptors.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-N-({4-[(4-Fluorphenyl)sulfonyl]-1-piperazinyl}carbonyl)glycinat
- 4-(3-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorbenzol)
Einzigartigkeit
Methyl-N-({4-[(4-Fluorphenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht vielseitige chemische Modifikationen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht .
Eigenschaften
Molekularformel |
C17H24FN3O5S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H24FN3O5S/c1-12(2)15(16(22)26-3)19-17(23)20-8-10-21(11-9-20)27(24,25)14-6-4-13(18)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,19,23)/t15-/m0/s1 |
InChI-Schlüssel |
WFZUIKHOKYGLSP-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B10995780.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10995783.png)
![methyl 5-methyl-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10995790.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995793.png)
![[1-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995795.png)

![3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10995804.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10995817.png)
![N-[3-(6-Fluoro-1H-indol-1-YL)propyl]-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}butanamide](/img/structure/B10995819.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10995830.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10995833.png)
![methyl 4-{[(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate](/img/structure/B10995845.png)
![N-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10995846.png)

